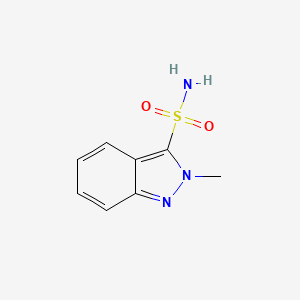
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Applications
Research into compounds similar to the one has shown potential antioxidant applications. Studies have explored the antioxidant efficacy of various analogues, demonstrating that certain chemical modifications can enhance antioxidant activity in biological systems. These findings suggest that related compounds might be used to protect valuable polyunsaturated fatty acids in fish meal from oxidation, highlighting the importance of antioxidant properties in preserving food quality and preventing spontaneous combustion due to high degrees of unsaturation in lipids (A. J. de Koning, 2002).
Therapeutic Applications in Multiple Sclerosis
Laquinimod, a carboxamide derivative with a somewhat similar core structure to the compound , has been investigated for its potential in treating multiple sclerosis (MS). This compound's mechanism of action includes immunomodulatory effects on various immune cells and neuroprotective effects, indicating a dual approach to treating MS. The therapeutic potential of such compounds underscores the importance of structural design in developing new treatments for neurodegenerative diseases (J. Thöne & R. Linker, 2016).
Anticancer Activity
Copper(II) complexes involving non-steroidal anti-inflammatory drugs (NSAIDs) and phenanthroline, which share structural motifs with the compound of interest, have shown significant anticancer activity. These complexes demonstrate a capacity for DNA intercalation and generation of reactive oxygen species (ROS), leading to DNA damage and potential anticancer effects. The study of these complexes highlights the potential for developing novel anticancer therapies based on metal coordination compounds (Miriama Šimunková et al., 2019).
Applications in Organic Light-Emitting Diodes (OLEDs)
The use of BODIPY-based materials in OLEDs, which, like the compound , contain fused ring structures, has been explored for its potential in organic optoelectronics. These materials offer a tunable platform for developing OLEDs with a range of emission colors, including near-infrared. The research into BODIPY and related compounds underscores the importance of structural design in electronic applications, suggesting potential areas of investigation for similar compounds (B. Squeo & M. Pasini, 2020).
Propiedades
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12-9-16(13(2)25-12)19(23)20-15-7-6-14-5-4-8-21(17(14)10-15)18(22)11-24-3/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSREAHVCPZCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2644706.png)


![5-bromo-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)furan-2-carboxamide](/img/structure/B2644712.png)

![Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate](/img/structure/B2644715.png)

![Ethyl 5-(3-chlorothiophen-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate](/img/structure/B2644721.png)
![(4-benzyl-3-(5-chloropent-1-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2644722.png)
![N1-(2-(furan-3-yl)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2644723.png)
![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2644724.png)

![2-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-4H-chromen-4-one](/img/structure/B2644728.png)
![Methyl 2-[1-[(2-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate](/img/structure/B2644729.png)